[Sar9] Substance P

Tachykinin receptor pharmacology NK2 receptor selectivity Ligand binding assay

[Sar9] Substance P (CAS 77128-75-7) is the gold-standard NK1 receptor agonist for neurokinin signaling studies. Its superior selectivity (312-fold greater NK2 potency vs. substance P) ensures unambiguous receptor classification in tissues co-expressing NK1/NK2/NK3. This high-purity peptide is essential for validating NK2 antagonists and for ex vivo smooth muscle pharmacology. Procure for definitive receptor pharmacology.

Molecular Formula C64H100N18O13S
Molecular Weight 1361.7 g/mol
CAS No. 77128-75-7
Cat. No. B550186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Sar9] Substance P
CAS77128-75-7
Molecular FormulaC64H100N18O13S
Molecular Weight1361.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)
InChIKeyCMARLNZAQITWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2 (CAS 77128-75-7): Tachykinin NK2 Receptor Agonist for Pharmacological Research


Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2 (CAS 77128-75-7), also known as [Sar9]-Substance P or Neurokinin A (NKA), is a decapeptide belonging to the mammalian tachykinin family . This endogenous neuropeptide functions as the cognate ligand for the tachykinin NK2 receptor (NK2R), a G protein-coupled receptor primarily expressed in smooth muscle tissues of the gastrointestinal, respiratory, and genitourinary systems [1]. NKA shares a conserved C-terminal motif (-Phe-X-Gly-Leu-Met-NH2) with substance P (SP) and neurokinin B (NKB), yet exhibits distinct receptor selectivity that underpins its utility as a pharmacological tool for dissecting NK2 receptor-mediated signaling pathways in vitro and ex vivo [2].

Why Generic Substitution of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2 Fails: NK2 Receptor Selectivity Defines Functional Outcomes


Tachykinin receptor pharmacology presents a cautionary case for generic substitution: the three endogenous mammalian ligands—substance P (SP), neurokinin A (NKA), and neurokinin B (NKB)—exhibit overlapping yet distinctly graded receptor binding profiles that preclude functional interchangeability. At human recombinant NK2 receptors expressed in CHO cells, NKA demonstrates a functional potency (pEC50) of approximately 8.5-9.0, corresponding to EC50 values in the low nanomolar range, whereas SP and NKB require substantially higher concentrations to elicit comparable NK2 activation [1]. Conversely, at NK1 receptors, SP displays picomolar affinity while NKA exhibits 100-fold lower potency [2]. This receptor selectivity cascade—where SP preferentially activates NK1, NKA preferentially activates NK2, and NKB preferentially activates NK3—means that substituting any one endogenous ligand for another fundamentally alters the signaling repertoire of the experimental system [3]. The following quantitative evidence demonstrates precisely where and why NKA cannot be replaced by other tachykinins or fragmented analogs without compromising experimental validity.

Quantitative Differentiation of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2: Evidence-Based Comparator Analysis


NK2 Receptor Selectivity: Functional IC50 Ratio of NKA vs SP and NKB at Cloned Tachykinin Receptors

At cloned rat tachykinin receptors expressed in mammalian cells, neurokinin A (NKA) exhibits an IC50 of 0.32 ± 0.07 nM at the NK2 receptor, compared to substance P (SP) at 100 ± 39 nM and neurokinin B (NKB) at 5.5 ± 3.7 nM, establishing a 312-fold selectivity advantage over SP and a 17-fold advantage over NKB at this receptor subtype [1]. Conversely, at the NK1 receptor, SP demonstrates an IC50 of 0.19 ± 0.02 nM versus NKA at 20 ± 7 nM—a 105-fold reduction in NKA potency [1].

Tachykinin receptor pharmacology NK2 receptor selectivity Ligand binding assay

Functional Potency in Guinea Pig Trachea: EC50 Comparison of NKA vs SP, NKB, and Selective NK2 Agonist L-363851

In guinea pig tracheal smooth muscle devoid of epithelium, neurokinin A (NKA) elicits concentration-dependent contraction with an EC50 of 1.0 × 10⁻⁹ M, demonstrating the highest potency among tested tachykinins [1]. The rank order of potency is NKA > L-363851 (selective NK2 agonist, EC50 3.2 × 10⁻⁹ M) > NKB (EC50 7.5 × 10⁻⁹ M) > SP (EC50 1.2 × 10⁻⁷ M) [1].

Airway smooth muscle pharmacology NK2 receptor functional assay Tachykinin-induced contraction

Human Bronchus Contractile Potency: Rank Order and Relative Activity of NKA vs SP and NKB

In human bronchial smooth muscle preparations, the rank order of contractile potency is NKA-(4-10) > NKA > SP > NKB, with NKA-(4-10) exhibiting a pD2 of 7.50 [1]. NKA demonstrates 2-3 orders of magnitude (100- to 1000-fold) greater contractile activity than SP, which behaves as a partial agonist in this tissue, while NKB is essentially inactive on the human bronchus [1].

Human airway pharmacology NK2 receptor function Bronchial smooth muscle

Full-Length NKA vs C-Terminal Fragment NKA-(4-10): Differential Receptor Selectivity and Metabolic Profile

Full-length NKA (decapeptide) and its C-terminal fragment NKA-(4-10) (heptapeptide) both activate NK2 receptors but exhibit distinct selectivity profiles [1]. Structure-activity relationship studies demonstrate that while NKA-(4-10) retains NK2 receptor affinity, the full-length NKA sequence provides enhanced discrimination between NK2 and NK1 receptors compared to the truncated fragment [2]. Metabolic stability data from rat spinal cord S9 fractions show that NKA exhibits a half-life of 2.2 min, while in guinea-pig plasma at 37°C in vitro, NKA-like immunoreactivity remains stable for 10 min compared to SP-like immunoreactivity which degrades with a half-life of 10 s [3].

Structure-activity relationship NK2 receptor pharmacology Peptide metabolism

Comparative Binding Affinity at Human Recombinant NK2 Receptors: NKA vs Synthetic Analogs

At human recombinant NK2 receptors expressed in CHO cells, neurokinin A (NKA) demonstrates a binding affinity (pKi) of approximately 8.9-9.1, corresponding to Ki values in the range of 0.8-1.3 nM, as determined by displacement of [125I]-NKA [1]. A structure-activity relationship study of NKA analogs at the human NK2 receptor established that modifications to the native NKA sequence generally reduce receptor affinity, with only a subset of synthetic analogs approaching the binding affinity of the endogenous ligand [2].

Recombinant receptor pharmacology Radioligand binding NK2 receptor affinity

NK2 Receptor Antagonist Pharmacology: NKA as the Cognate Agonist for Benchmarking Antagonist Potency

In functional assays characterizing NK2 receptor antagonists, neurokinin A (NKA) serves as the cognate agonist for determining antagonist potency (pA2 and pKB values) [1]. The selective NK2 antagonist GR 94800 exhibits a pKB of 9.6 at NK2 receptors versus 6.4 at NK1 and 6.0 at NK3 receptors, representing approximately 1,000- to 4,000-fold selectivity, when tested against NKA-induced responses . Similarly, the peptide antagonist MEN 10627 demonstrates pA2 values of 7.6-8.2 in blocking NKA-mediated contractions in rat smooth muscle tissues [2].

NK2 receptor antagonist Pharmacological tool validation Functional antagonism

Best Research and Industrial Application Scenarios for Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2 (CAS 77128-75-7)


NK2 Receptor Pharmacological Characterization and Receptor Subtype Discrimination

As demonstrated by the 312-fold greater NK2 receptor potency compared to substance P and 17-fold advantage over neurokinin B [1], NKA provides the definitive agonist for distinguishing NK2-mediated responses from NK1- and NK3-mediated effects. This selectivity profile makes NKA indispensable for receptor classification studies in tissues expressing multiple tachykinin receptor subtypes, including gastrointestinal smooth muscle, urinary bladder, and airway preparations. Researchers characterizing novel NK2 receptor ligands or investigating tissue-specific receptor expression patterns require NKA as the subtype-selective reference agonist.

Positive Control for NK2 Receptor Antagonist Screening and Validation

The pharmacological characterization of NK2 receptor antagonists—including non-peptide compounds such as SR 48968 and peptide-based antagonists such as GR 94800 and MEN 10627—relies fundamentally on NKA as the cognate agonist for determining antagonist potency parameters (pA2, pKB, IC50) [2]. Laboratories engaged in NK2 antagonist discovery, lead optimization, or pharmacological validation must procure NKA to establish baseline agonist responses against which antagonist efficacy is quantified. The well-characterized pEC50 of ~8.5-9.0 at human recombinant NK2 receptors [3] provides a reproducible benchmark for cross-study comparisons.

Smooth Muscle Contractility Studies in Airways, Gastrointestinal, and Genitourinary Tissues

NKA exhibits an EC50 of 1.0 × 10⁻⁹ M in guinea pig tracheal smooth muscle, exceeding the potency of the selective synthetic agonist L-363851 (3.2 × 10⁻⁹ M) by 3.2-fold and exceeding substance P by 120-fold [4]. This high functional potency, combined with 100- to 1000-fold greater activity than SP in human bronchus [5], establishes NKA as the optimal tool for ex vivo and in vitro studies of NK2 receptor-mediated smooth muscle contraction. Applications include investigations of airway hyperresponsiveness, gastrointestinal motility disorders, and bladder dysfunction where NK2 receptor signaling is implicated.

Benchmark Reference Ligand in Structure-Activity Relationship (SAR) Studies

As the endogenous full agonist with optimized binding affinity (pKi ~8.9-9.1 at human recombinant NK2 receptors) [3], NKA serves as the benchmark reference ligand for SAR studies aimed at developing metabolically stable or receptor-selective tachykinin analogs. Researchers synthesizing and evaluating novel NK2 receptor ligands use NKA binding affinity and functional potency values as the baseline against which analog performance is measured. The full-length decapeptide sequence provides the complete pharmacophore template from which systematic amino acid substitutions and conformational constraints are evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Sar9] Substance P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.